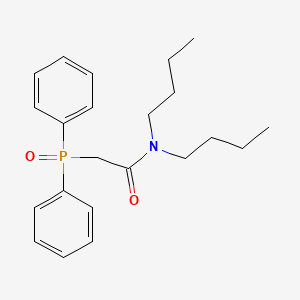

Acetamide, N,N-dibutyl-2-(diphenylphosphinyl)-

Description

Acetamide, N,N-dibutyl-2-(diphenylphosphinyl)- is a structurally complex organophosphorus compound characterized by a central acetamide backbone substituted with two butyl groups on the nitrogen atom and a diphenylphosphinyl group at the second carbon position. This combination of functional groups imparts unique physicochemical properties, including enhanced lipophilicity (due to the bulky dibutyl substituents) and versatile coordination capabilities (from the electron-rich diphenylphosphinyl moiety).

Properties

CAS No. |

80413-41-8 |

|---|---|

Molecular Formula |

C22H30NO2P |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

N,N-dibutyl-2-diphenylphosphorylacetamide |

InChI |

InChI=1S/C22H30NO2P/c1-3-5-17-23(18-6-4-2)22(24)19-26(25,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16H,3-6,17-19H2,1-2H3 |

InChI Key |

SSPJHMCMDDKVPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide typically involves the reaction of diphenylphosphoryl chloride with N,N-dibutylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to industrial purification techniques such as distillation and crystallization to achieve the required purity for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-(diphenylphosphoryl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Diphenylphosphine oxide derivatives.

Reduction: Diphenylphosphine derivatives.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dibutyl-2-(diphenylphosphoryl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide involves its ability to form stable complexes with metal ions. The diphenylphosphoryl group acts as a ligand, coordinating with metal ions through its oxygen atoms. This coordination facilitates the extraction and separation of metal ions from complex mixtures. The compound’s ability to form stable complexes with specific metal ions makes it an effective extractant in various industrial processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Acetamide Derivatives

Key Observations:

- Substituent Effects : The dibutyl groups in the target compound increase steric bulk and lipophilicity compared to ethyl () or methyl analogs (e.g., N,N-dimethylacetamide ). This may enhance membrane permeability in biological systems or modify solubility in organic solvents.

- Chirality: While the target compound lacks explicit chiral centers, compounds like N-((1S,2S)-2-amino-1,2-diphenylethyl)acetamide () demonstrate how stereochemistry can influence biological target interactions, suggesting that chiral derivatives of the target compound could be explored for enantioselective applications.

Table 2: Reactivity and Application Profiles

Key Findings:

- Catalytic Applications: The diphenylphosphinyl group in the target compound likely enables its use as a ligand in transition-metal catalysis, similar to benzamide derivatives achieving high enantioselectivity (). Its dibutyl substituents may improve solubility in nonpolar reaction media compared to shorter-chain analogs.

- Biological Activity : Ethyl-substituted analogs () exhibit cytotoxicity against cancer cells, suggesting that the target compound’s dibutyl groups could enhance bioavailability or alter mechanism of action (e.g., apoptosis induction vs. cell cycle arrest).

- Material Science : The trifluoro derivative () highlights how electron-withdrawing substituents can tailor reactivity for specialized applications, such as fluoropolymer synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.